molecular formula C16H17Cl2N5O5S B10945128 4-({[2,4-dichloro-5-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide

4-({[2,4-dichloro-5-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10945128
M. Wt: 462.3 g/mol
InChI Key: IPTNQJVKRAFMNO-UHFFFAOYSA-N
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Description

4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a morpholinosulfonyl group, and a benzoic acid derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure. The process often includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the Benzoic Acid Derivative: This step involves the acylation of the pyrazole ring with 2,4-dichloro-5-(morpholinosulfonyl)benzoyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step is the coupling of the intermediate with 1-methyl-1H-pyrazole-3-carboxamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE
  • 4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-IMIDAZOLE-3-CARBOXAMIDE
  • 4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-TRIAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific structural features, such as the combination of a pyrazole ring with a morpholinosulfonyl group and a benzoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17Cl2N5O5S

Molecular Weight

462.3 g/mol

IUPAC Name

4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H17Cl2N5O5S/c1-22-8-12(14(21-22)15(19)24)20-16(25)9-6-13(11(18)7-10(9)17)29(26,27)23-2-4-28-5-3-23/h6-8H,2-5H2,1H3,(H2,19,24)(H,20,25)

InChI Key

IPTNQJVKRAFMNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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